2,3-Diamino-6-iodopyridine
Overview
Description
2,3-Diamino-6-iodopyridine is a chemical compound with the molecular formula C5H6IN3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the reduction of 6-methoxy-3-nitropyridin-2-amine using Pd/C as a catalyst under hydrogen gas to give the compound 6-methoxypyridine-2,3-diamine . This diamino analog is unstable and is immediately used in the next step reaction without further purification .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two amino groups at positions 2 and 3 and an iodine atom at position 6 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.03 g/mol . The predicted density is 2.150±0.06 g/cm3 and the predicted boiling point is 395.6±42.0 °C .Scientific Research Applications
Photo-Activation in Cancer Therapy
One study focuses on the synthesis of novel BODIPY-Ru(II) arene dyads incorporating an iodized BODIPY-containing pyridine ligand for potential use in photo-activated chemotherapy (PACT) and photodynamic therapy (PDT). These compounds, through light irradiation, can either bind to DNA or generate singlet oxygen, demonstrating enhanced cytotoxicity against human ovarian adenocarcinoma cells, significantly more than that of cisplatin. This suggests their potential as effective agents in cancer therapy through photoactivation mechanisms (Tianji Wang et al., 2015).
Iodination Methods for Medical and Diagnostic Applications
Another study presents a simple and efficient method for the iodination of 5,6-di(arylamino)pyridine-2,3-diones, producing iodopyridines. These compounds have significant implications in medicine and diagnostics, showcasing the utility of iodination techniques in enhancing the functionality of pyridine derivatives for various applications (Wenlin Xie et al., 2012).
Isotopic Abundance in Aminopyridine Derivatives
Research into the impact of biofield energy treatment on isotopic abundance ratios in aminopyridine derivatives, including 2,6-diaminopyridine, indicates significant alterations in isotopic ratios. These changes have implications for the medicinal and material science applications of these compounds, suggesting potential new avenues for modifying their properties through non-chemical means (M. Trivedi et al., 2015).
Advances in Supramolecular Chemistry
The synthesis and study of imidazo[1,2-a]pyridines and the coordination chemistry of 2,6-bis(pyrazolyl)pyridines are notable for their applications in medicinal chemistry and material science. These compounds serve as versatile scaffolds for developing new therapeutic agents and materials with unique properties, such as luminescent compounds for biological sensing and iron complexes with unusual thermal and photochemical transitions (A. K. Bagdi et al., 2015).
Transition Metal Complex Catalysis
Research into the catalytic applications of terpyridines and their transition metal complexes reveals their broad utility in organic and macromolecular chemistry. These complexes catalyze a wide range of reactions, from artificial photosynthesis to biochemical transformations, highlighting the versatility of pyridine derivatives in catalysis (A. Winter et al., 2011).
properties
IUPAC Name |
6-iodopyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVKWDJRCBMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634053 | |
Record name | 6-Iodopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351447-14-8 | |
Record name | 6-Iodo-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351447-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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